molecular formula C8H5NO4 B1429776 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid CAS No. 141940-33-2

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B1429776
CAS No.: 141940-33-2
M. Wt: 179.13 g/mol
InChI Key: OPZIMCPFKGIVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound with a benzoxazole core structure. This compound is known for its diverse chemical properties and potential applications in various scientific fields. It is characterized by the presence of a carboxylic acid group at the 7th position and an oxo group at the 2nd position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is unique due to its specific substitution pattern and functional groups.

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is a member of the benzoxazole family, known for its diverse biological activities and chemical reactivity. This compound features a bicyclic structure, comprising a benzene ring fused with an oxazole ring, and is characterized by a keto group at the second position and a carboxylic acid group at the seventh position. Its unique structural arrangement suggests significant potential for various biological applications, particularly in medicinal chemistry.

The molecular formula of this compound is C8H5NO4C_8H_5NO_4. The presence of functional groups such as the carboxylic acid and keto group allows for various chemical reactions, including:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : The keto group can be converted to a hydroxyl group.
  • Substitution : The carboxylic acid can form esters or amides.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazoles possess selective antibacterial properties. For instance, certain compounds have demonstrated activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds suggest their potential as antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Research indicates that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines, including:

Cancer Cell LineType
MCF-7Breast Cancer
HCT-116Colorectal Cancer
A549Lung Cancer
HepG2Liver Cancer

These studies highlight the structure–activity relationship (SAR) that informs modifications to enhance efficacy against specific cancer types .

Case Studies

  • Cytotoxicity Assays : A series of 2-substituted benzoxazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substituents showed significantly higher cytotoxicity compared to others. For example, modifications at the fifth position of the benzoxazole moiety enhanced the cytotoxic activity against MCF-7 cells .
  • Antifungal Screening : In another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that some compounds exhibited selective antifungal activity against C. albicans, with varying degrees of toxicity to normal cells compared to cancer cells. This selectivity indicates potential for developing less toxic anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that these interactions could inhibit certain enzymes or modulate cellular receptors, leading to observed bioactivities. However, detailed pathways remain to be elucidated through further research .

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZIMCPFKGIVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141940-33-2
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.